molecular formula C12H16FNO2 B12930304 Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate

Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate

Cat. No.: B12930304
M. Wt: 225.26 g/mol
InChI Key: AXZNCOLPGLEFIA-UHFFFAOYSA-N
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Description

Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate is an organic compound characterized by its unique structure, which includes a fluorinated aromatic ring and a methylated amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and methyl acrylate.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorinated aromatic ring and the methylated amino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((4-chlorophenyl)(methyl)amino)-2-methylpropanoate
  • Methyl 3-((4-bromophenyl)(methyl)amino)-2-methylpropanoate
  • Methyl 3-((4-methylphenyl)(methyl)amino)-2-methylpropanoate

Uniqueness

Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding interactions with biological targets, making it a valuable compound in drug design and other applications.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

methyl 3-(4-fluoro-N-methylanilino)-2-methylpropanoate

InChI

InChI=1S/C12H16FNO2/c1-9(12(15)16-3)8-14(2)11-6-4-10(13)5-7-11/h4-7,9H,8H2,1-3H3

InChI Key

AXZNCOLPGLEFIA-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C1=CC=C(C=C1)F)C(=O)OC

Origin of Product

United States

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